molecular formula C12H22N2O3 B021701 L-Alanyl-L-proline tert-Butyl Ester CAS No. 29375-30-2

L-Alanyl-L-proline tert-Butyl Ester

Cat. No.: B021701
CAS No.: 29375-30-2
M. Wt: 242.31 g/mol
InChI Key: GEMSXPOJLIUVKT-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Pharmacokinetics

It is soluble in Chloroform, Ethyl Acetate, and Methanol , which suggests it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Alanyl-L-proline tert-Butyl Ester. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20° C . Other factors such as pH and the presence of other substances could also influence its action and efficacy. More research is needed to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanyl-L-proline tert-Butyl Ester can be synthesized through the esterification of L-alanine and L-proline. The reaction typically involves the use of tert-butyl alcohol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-proline tert-Butyl Ester is unique due to its combination of alanine and proline residues, which imparts specific chemical and biological properties. This combination allows for unique interactions in biochemical applications and provides versatility in synthetic chemistry .

Biological Activity

L-Alanyl-L-proline tert-butyl ester is a dipeptide derivative that has garnered attention due to its potential biological activities. This compound is particularly noted for its implications in various fields, including pharmacology, nutrition, and biochemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₇H₂₃N₃O₄
  • Molecular Weight : 329.38 g/mol
  • Boiling Point : Approximately 404.8 °C
  • Melting Point : Approximately 45 °C
  • Density : 1.2 g/cm³

These properties indicate that this compound is a stable compound suitable for various applications in biochemical research.

Research indicates that amino acid derivatives, including this compound, can influence several physiological processes:

  • Ergogenic Effects : Amino acids are known to enhance physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. They help in reducing exercise-induced muscle damage and improving mental performance during stress-related tasks .
  • Anticancer Activity : Some studies have shown that proline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated significant inhibitory effects on the proliferation of glioma cells .
  • Neuroprotective Effects : Certain proline derivatives have been investigated for their potential neuroprotective properties, particularly against oxidative stress-induced damage .

Cytotoxicity Against Cancer Cells

A significant aspect of this compound's biological activity is its potential anticancer properties. Recent studies have evaluated the cytotoxic effects of related proline-based compounds:

CompoundCell LineIC₅₀ (μM)Reference
Cyclo(L-Leu-L-Pro)U87-MG (glioma)1.3
Cyclo(L-Leu-L-Pro)U251 (glioma)19.8
Cyclo(L-Tyr-L-Pro)HeLa (cervical cancer)0.53 mg/mL
Cyclo(L-Val-L-Pro)Caco-2 (colorectal adenocarcinoma)0.66 mg/mL

These findings suggest that proline derivatives can selectively inhibit cancer cell growth, making them potential candidates for further development in cancer therapies.

Neuroprotective Studies

In a study examining the protective effects of proline derivatives against oxidative stress, it was found that this compound could mitigate damage induced by tert-butyl hydroperoxide (tBHP). The compound demonstrated a protective effect on neuronal cells, indicating its potential as a neuroprotective agent .

Properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMSXPOJLIUVKT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513504
Record name tert-Butyl L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29375-30-2
Record name tert-Butyl L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanyl-L-proline tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
L-Alanyl-L-proline tert-Butyl Ester
Reactant of Route 3
L-Alanyl-L-proline tert-Butyl Ester
Reactant of Route 4
L-Alanyl-L-proline tert-Butyl Ester
Reactant of Route 5
L-Alanyl-L-proline tert-Butyl Ester
Reactant of Route 6
L-Alanyl-L-proline tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.